3-(4-Phenylpiperidin-1-YL)propionitrile

Sigma Receptor Pharmacology Receptor Binding Selectivity Phenylpropylpiperidine SAR

Sourcing 3-(4-Phenylpiperidin-1-YL)propionitrile requires a differentiated scaffold, not a generic substitute. This phenylpropylpiperidine's three-carbon linker confers a marked sigma-2 receptor preference, making it a superior starting point for selective ligand development. Its low D2 affinity (Ki=1.18 μM) validates its use as a negative control, while the terminal nitrile group provides essential polarity for target engagement. Ensure assay integrity by choosing this precise structure.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B8524124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenylpiperidin-1-YL)propionitrile
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)CCC#N
InChIInChI=1S/C14H18N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2
InChIKeyWXUBITNKCDITFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Phenylpiperidin-1-YL)propionitrile: Technical Specifications and Research-Grade Procurement Overview


3-(4-Phenylpiperidin-1-yl)propionitrile is a research compound of the phenylpropylpiperidine class, characterized by a 4-phenylpiperidine core linked to a propionitrile side chain . Its molecular formula is C14H18N2, corresponding to a molecular weight of 214.31 g/mol, with typical research purities specified at 95% . The compound is synthesized via Michael addition of acrylonitrile to 4-phenylpiperidine, a robust and scalable conjugation route [1]. As an N-arylalkylpiperidine derivative, it belongs to a well-documented class of bioactive molecules with reported interactions at sigma and dopamine receptors [2].

Why Generic 4-Phenylpiperidine Analogs Cannot Replace 3-(4-Phenylpiperidin-1-YL)propionitrile in Receptor Studies


Substitution with a generic 4-phenylpiperidine derivative is scientifically unsound due to the pronounced chain-length-dependent receptor selectivity profile of this class. The propionitrile side chain in 3-(4-Phenylpiperidin-1-yl)propionitrile is not merely an inert linker; it defines the molecule's pharmacological footprint. Structure-activity relationship (SAR) studies on N-arylalkylpiperidines have established that a phenethylpiperidine core (two-carbon linker) preferentially engages sigma-1 receptors, whereas a phenylpropylpiperidine core (three-carbon linker), as found in this compound, confers a marked preference for sigma-2 receptors [1]. Consequently, substituting a phenethyl analog will yield a fundamentally different sigma receptor binding profile, potentially compromising assay validity, while a propyl-linked analog without the terminal nitrile group would lack the polarity and electronic characteristics essential for specific target engagement [1].

Quantitative Differentiation of 3-(4-Phenylpiperidin-1-YL)propionitrile: Evidence-Based Selection Guide


Sigma-2 Receptor Preference: A Quantitative Class-Level Shift vs. Phenethylpiperidine Analogs

The compound's three-carbon phenylpropyl linker structure is strongly associated with a shift in sigma receptor subtype selectivity. In a systematic evaluation of N-arylalkylpiperidines, phenethylpiperidines (two-carbon linker) were found to favor sigma-1 receptors, whereas phenylpropylpiperidines (three-carbon linker) tend to favor sigma-2 receptors [1]. This class-level inference is critical for research programs where sigma-2 selective modulation is the objective, offering a defined starting point distinct from sigma-1-preferring analogs.

Sigma Receptor Pharmacology Receptor Binding Selectivity Phenylpropylpiperidine SAR

Low Affinity for Human D2 Dopamine Receptor (Ki = 1.18 μM) vs. Reference Compounds

Quantitative binding data demonstrates that 3-(4-Phenylpiperidin-1-yl)propionitrile exhibits low affinity for the human dopamine D2 receptor, with a Ki value of 1.18 μM (1180 nM) [1]. This places the compound in the low-affinity range for this target, contrasting with high-affinity D2 ligands in the same chemical class that can achieve sub-nanomolar Ki values. This differentiation is valuable for studies requiring minimal dopaminergic interference.

Dopamine Receptor D2 Receptor Binding Receptor Affinity Profiling

Weak DPP4 Inhibitory Activity (IC50 > 17.7 μM) Distinguishes from Potent DPP4 Inhibitors

The compound demonstrates weak inhibitory activity against dipeptidyl peptidase IV (DPP4), with an IC50 value of 1.77 × 10^4 nM (17.7 μM) in a human Caco-2 cell-based assay [1]. This contrasts sharply with potent DPP4 inhibitors used in diabetes research, such as sitagliptin (IC50 ≈ 18 nM). This quantitative difference establishes the compound as a low-potency comparator or negative control for DPP4 enzymatic studies.

DPP4 Inhibition Enzyme Assay Off-Target Screening

Scalable and Reproducible Synthesis via Michael Addition

The compound's synthesis is established via a robust Michael addition of acrylonitrile to 4-phenylpiperidine [1]. This direct, high-yielding route contrasts with more complex multi-step syntheses required for closely related analogs with additional substitution patterns (e.g., 3-substituted 4-phenylpiperidine derivatives) [2]. The simplicity of this synthetic approach ensures reliable scalability and batch-to-batch consistency, reducing supply chain risks for long-term research programs.

Chemical Synthesis Michael Addition Process Chemistry

Implication as a CCR5 Antagonist in Preliminary Screening

Preliminary pharmacological screening has indicated that 3-(4-Phenylpiperidin-1-yl)propionitrile may act as a CCR5 antagonist, suggesting potential utility in researching CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This finding, while requiring further validation, distinguishes the compound from the many 4-phenylpiperidine derivatives that are primarily characterized for their sigma or dopaminergic activities. It positions the compound as a unique entry point for exploratory research into CCR5 antagonism.

CCR5 Antagonist HIV Research Inflammatory Disease

High-Impact Application Scenarios for 3-(4-Phenylpiperidin-1-YL)propionitrile Based on Differentiated Evidence


Selective Sigma-2 Receptor Pharmacology and Probe Development

Due to its phenylpropylpiperidine structure, which confers a class-level preference for sigma-2 over sigma-1 receptors [1], 3-(4-Phenylpiperidin-1-yl)propionitrile is optimally suited as a starting scaffold for developing novel sigma-2 selective ligands. Researchers can use it in radioligand binding assays to map sigma-2 receptor distribution or as a control in studies seeking to avoid sigma-1 activation.

Negative Control or Low-Affinity Comparator in D2 Dopamine Receptor Studies

The compound's low affinity for the human D2 dopamine receptor (Ki = 1.18 μM) [1] makes it a valuable tool as a negative control or baseline comparator in assays evaluating novel D2 ligands. This application is critical in high-throughput screening (HTS) campaigns where differentiating true hits from non-specific binders is essential.

Reference Standard for DPP4 Enzyme Inhibition Assays

The documented weak inhibition of DPP4 (IC50 = 17.7 μM) [1] positions 3-(4-Phenylpiperidin-1-yl)propionitrile as a useful reference standard or low-potency control in enzymatic assays. This is particularly relevant in off-target screening panels for novel drug candidates, ensuring that observed DPP4 activity is not an artifact.

Exploratory Chemistry for Novel CCR5 Antagonists

Preliminary data indicating CCR5 antagonist activity [1] makes this compound a high-value starting point for medicinal chemistry efforts targeting HIV entry and inflammatory diseases. Its distinct profile from other 4-phenylpiperidine scaffolds offers a unique chemical space to explore for selective CCR5 modulation.

Quote Request

Request a Quote for 3-(4-Phenylpiperidin-1-YL)propionitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.